molecular formula C14H22N2O B5293497 3-([1-Methyl-5-(1-piperidinyl)-3-pentynyl]oxy)propanenitrile

3-([1-Methyl-5-(1-piperidinyl)-3-pentynyl]oxy)propanenitrile

Cat. No.: B5293497
M. Wt: 234.34 g/mol
InChI Key: DTQNIDYRHUKRAZ-UHFFFAOYSA-N
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Description

3-([1-Methyl-5-(1-piperidinyl)-3-pentynyl]oxy)propanenitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Preparation Methods

The synthesis of 3-([1-Methyl-5-(1-piperidinyl)-3-pentynyl]oxy)propanenitrile involves several steps. One common method includes the reaction of 1-methyl-5-(1-piperidinyl)-3-pentyn-1-ol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-([1-Methyl-5-(1-piperidinyl)-3-pentynyl]oxy)propanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrile group can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.

Scientific Research Applications

3-([1-Methyl-5-(1-piperidinyl)-3-pentynyl]oxy)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-([1-Methyl-5-(1-piperidinyl)-3-pentynyl]oxy)propanenitrile involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various biological receptors and enzymes, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the specific chemical structure .

Comparison with Similar Compounds

3-([1-Methyl-5-(1-piperidinyl)-3-pentynyl]oxy)propanenitrile can be compared with other piperidine derivatives such as:

These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

3-(6-piperidin-1-ylhex-4-yn-2-yloxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-14(17-13-7-9-15)8-3-6-12-16-10-4-2-5-11-16/h14H,2,4-5,7-8,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQNIDYRHUKRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#CCN1CCCCC1)OCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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